molecular formula C17H15N3O2 B2516867 N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-60-4

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2516867
CAS No.: 899740-60-4
M. Wt: 293.326
InChI Key: YBAHISWBKWDXKW-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activities and Effects on Bladder Functions

Research on cyclic analogues of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has revealed their significant antagonistic activities, particularly as tachykinin NK(1) receptor antagonists. These compounds, including an 8-membered ring compound with a beta-methyl group, have demonstrated excellent in vitro and in vivo antagonistic activities. Their impact on bladder functions in guinea pigs suggests potential clinical applications for treating bladder function disorders (Natsugari et al., 1999).

HIV Integrase Inhibitors

A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been synthesized and identified as potent HIV integrase inhibitors. These compounds, with carboxylic ester and carboxamide groups, show low nanomolar IC(50) values in an HIV-integrase strand transfer assay and potent antiviral activity in cellular assays. The presence of a 7-benzyl substituent is crucial for enzyme inhibition, highlighting their importance in developing antiretroviral therapies (Boros et al., 2009).

Novel Annulated Products from Aminonaphthyridinones

The transformation of aminonaphthyridinones into novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-ones, has been explored. This research demonstrates the potential for creating new compounds with unique structures and possibly novel biological activities, showcasing the versatility of this compound derivatives in synthesizing complex heterocyclic systems (Deady & Devine, 2006).

Antibacterial Agents

Research into pyridonecarboxylic acids as antibacterial agents has led to the development of compounds with significant activity against various bacterial strains. These studies underline the potential of this compound derivatives in the discovery of new antibacterial drugs, which is crucial in the context of rising antibiotic resistance (Egawa et al., 1984).

Safety and Hazards

The safety information for “N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities .

Properties

IUPAC Name

N-benzyl-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-15-13(8-5-9-18-15)10-14(17(20)22)16(21)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAHISWBKWDXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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